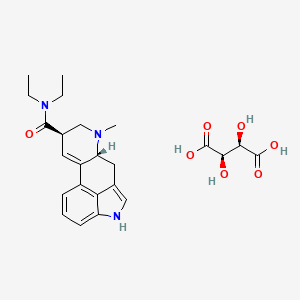
Lysergide tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysergic acid diethylamide bitartrate, commonly known as LSD bitartrate, is a semisynthetic compound derived from lysergic acid, a natural substance found in the ergot fungus (Claviceps purpurea). It is well-known for its potent psychoactive properties and has been extensively studied for its effects on the human brain and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide bitartrate typically begins with the extraction of lysergic acid from the ergot fungus. The lysergic acid is then converted into lysergic acid diethylamide through a series of chemical reactions. One common method involves the reaction of lysergic acid with diethylamine in the presence of an activating reagent such as phosphoryl chloride or peptide coupling reagents .
Industrial Production Methods
Industrial production of lysergic acid diethylamide bitartrate involves large-scale synthesis processes that ensure high purity and yield. The process includes rigorous purification steps to remove impurities and by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Lysergic acid diethylamide bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid hydroxyethylamide.
Reduction: Reduction reactions can convert it into lysergic acid ethylamide.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Applications De Recherche Scientifique
Lysergic acid diethylamide bitartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.
Biology: Researchers use it to investigate the effects of psychoactive substances on brain function and behavior.
Medicine: It has been studied for its potential therapeutic effects in treating psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Lysergic acid diethylamide bitartrate exerts its effects primarily by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and changes in brain connectivity, resulting in the characteristic hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .
Comparaison Avec Des Composés Similaires
Lysergic acid diethylamide bitartrate is often compared to other similar compounds, such as:
Psilocybin: Another well-known psychedelic compound found in certain mushrooms.
Mescaline: A naturally occurring psychedelic found in the peyote cactus.
Dimethyltryptamine (DMT): A powerful hallucinogen found in various plants and animals.
Compared to these compounds, lysergic acid diethylamide bitartrate is unique in its potency and the duration of its effects. It is known for producing profound alterations in perception, mood, and cognition, making it a valuable tool for studying the human mind .
Propriétés
Numéro CAS |
15232-63-0 |
|---|---|
Formule moléculaire |
C24H31N3O7 |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |
Clé InChI |
HQMPRARIZOUKRO-AJLBZGGQSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, dimethyl ester](/img/structure/B12796491.png)

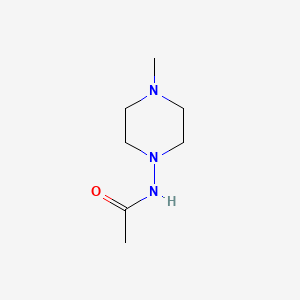

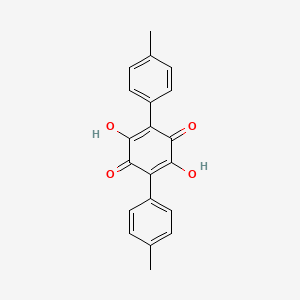
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
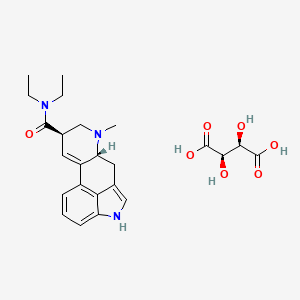
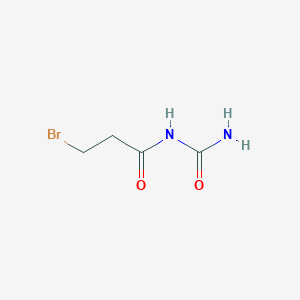
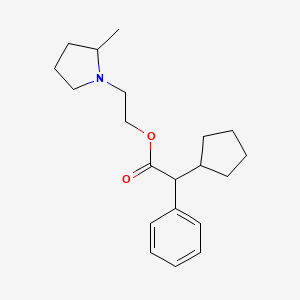
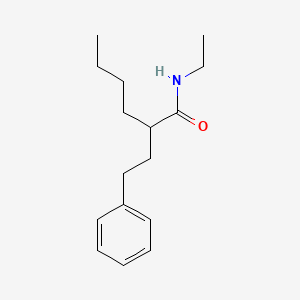
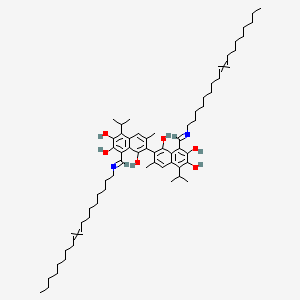
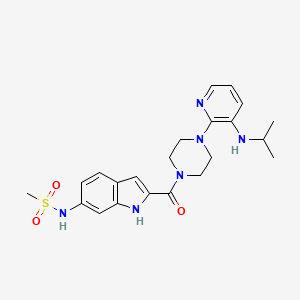
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
